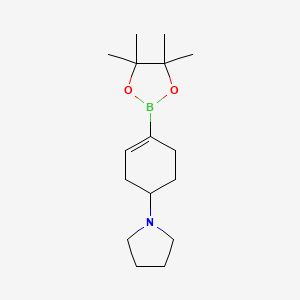

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)pyrrolidine

Description

Properties

IUPAC Name |

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28BNO2/c1-15(2)16(3,4)20-17(19-15)13-7-9-14(10-8-13)18-11-5-6-12-18/h7,14H,5-6,8-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPQAACYAYSKKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20744474 | |

| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356111-39-1 | |

| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-cyclohexen-1-yl]pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1356111-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Enamine-Mediated Cyclohexene Formation

The Stork enamine reaction is a cornerstone for synthesizing cyclohexene derivatives. For this compound, cyclohexanone serves as the starting material. Reacting cyclohexanone with pyrrolidine in toluene under reflux forms the corresponding enamine . This intermediate undergoes electrophilic trapping to introduce functional groups.

Key Steps :

-

Enamine Formation :

Cyclohexanone and pyrrolidine (1.1 equiv) are refluxed in toluene (300 mL per mole of ketone) for 5–48 hours, depending on ring size . Excess pyrrolidine is removed under reduced pressure, yielding a reactive enamine. -

Electrophilic Boronation :

The enamine is treated with bis(pinacolato)diboron (B₂pin₂) in the presence of a transition-metal catalyst (e.g., Pd or Rh). However, direct boronation of enamines is challenging due to competing side reactions. Alternative approaches, such as lithiation-trapping (discussed below), are more effective .

Lithiation-Trapping for Boronate Installation

A robust method adapted from α-borylated pyrrolidine synthesis involves direct lithiation of a pre-formed cyclohexene-pyrrolidine intermediate .

Procedure :

-

Synthesis of 1-Pyrrolidinocyclohexene :

Cyclohexanone and pyrrolidine form an enamine, which is dehydrated using acidic conditions (e.g., p-toluenesulfonic acid) to yield 1-pyrrolidinocyclohexene . -

Directed Lithiation :

The cyclohexene derivative is treated with lithium diisopropylamide (LDA) at –78°C in anhydrous tetrahydrofuran (THF). Lithiation occurs at the C4 position of the cyclohexene ring, adjacent to the pyrrolidine group . -

Trapping with Boronate Electrophile :

The lithiated intermediate is quenched with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , installing the boronate ester. The reaction proceeds via nucleophilic attack on the electrophilic boron center .

Optimization Notes :

-

Temperature Control : Maintaining sub-zero temperatures prevents premature decomposition of the lithio species.

-

Solvent Choice : THF ensures optimal solubility and reactivity of intermediates.

Miyaura Borylation of Halogenated Intermediates

For substrates with pre-existing halogens, palladium-catalyzed borylation offers a complementary route.

Steps :

-

Synthesis of 4-Bromo-1-pyrrolidinocyclohexene :

Bromination of 1-pyrrolidinocyclohexene using N-bromosuccinimide (NBS) under radical conditions introduces a bromine atom at the C4 position. -

Miyaura Borylation :

The brominated intermediate reacts with B₂pin₂ in the presence of Pd(dppf)Cl₂ and potassium acetate in dimethylformamide (DMF) at 80°C. This replaces the bromine with a boronate group .

Challenges :

-

Regioselectivity : Competing β-hydride elimination can reduce yields.

-

Catalyst Loading : High Pd concentrations (5–10 mol%) are often required for complete conversion.

Hydroboration of Conjugated Dienes

While less common, hydroboration of dienes provides stereocontrolled access to boronated cyclohexenes.

Method :

-

Diene Preparation :

A conjugated diene (e.g., 1,3-cyclohexadiene) is functionalized with pyrrolidine via nucleophilic addition. -

Anti-Markovnikov Hydroboration :

Treatment with H-B(pin) in the presence of a rhodium catalyst (e.g., Rh(PPh₃)₃Cl) adds boron to the less substituted carbon. Subsequent oxidation stabilizes the boronate ester.

Limitations :

-

Substrate Availability : Functionalized dienes are synthetically demanding.

-

Stereochemical Control : Competing pathways may reduce enantiomeric excess.

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Enamine Lithiation | 60–75 | No chromatography needed; gram-scale feasible | Requires cryogenic conditions |

| Miyaura Borylation | 40–55 | Compatible with halogenated substrates | High catalyst loading; side reactions |

| Hydroboration | 30–45 | Stereoselective | Limited substrate scope; complex synthesis |

Reaction Conditions and Workup

Chemical Reactions Analysis

Types of Reactions

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)pyrrolidine undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include alcohols, ketones, and various substituted derivatives of the original compound .

Scientific Research Applications

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)pyrrolidine has several scientific research applications:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry:

Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

Material Science: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)pyrrolidine involves its interaction with molecular targets through its boron-containing dioxaborolane ring. This ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations . The cyclohexene and pyrrolidine rings provide structural stability and facilitate interactions with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

A comparative analysis of structurally analogous boronate esters reveals key differences in reactivity, stability, and applications:

Key Findings

Reactivity :

- The phenyl-substituted analog (CAS 852227-90-8) exhibits higher reactivity in Suzuki couplings due to aromatic conjugation enhancing boron’s electrophilicity .

- The target compound’s cyclohexene ring introduces steric hindrance, reducing reaction rates compared to aromatic analogs but improving selectivity in sterically demanding couplings .

- Ester-substituted derivatives (e.g., ethyl acetate analog) show lower reactivity due to electron-withdrawing effects .

Stability :

- The benzyl-linked pyrrolidine (CAS 859833-22-0) demonstrates enhanced hydrolytic stability compared to the target compound, attributed to reduced ring strain .

- Heteroaromatic analogs (e.g., pyridine-fused compound) exhibit superior thermal stability due to aromatic stabilization .

Applications :

- The target compound is favored in medicinal chemistry for synthesizing cyclohexene-containing drug candidates, leveraging its conformational flexibility .

- Phenyl-substituted variants dominate materials science applications (e.g., polymer synthesis) due to their robust coupling efficiency .

Contradictions in Evidence

- CAS Number Variability : The target compound is inconsistently labeled across sources (e.g., CAS 852227-90-8 in vs. 1356111-39-1 in ). This may arise from structural isomerism or database errors .

- Similarity Scores : and list differing similarity scores (0.65–0.73) for analogs, likely reflecting variations in comparison algorithms or substituent prioritization .

Research Implications

The target compound’s unique cyclohexene-pyrrolidine scaffold offers a balance of reactivity and solubility, making it valuable for synthesizing complex molecules in drug discovery. However, its steric limitations necessitate optimization in catalytic systems. Future studies should explore hybrid analogs (e.g., combining cyclohexene with pyridine) to enhance both stability and reactivity .

Biological Activity

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)pyrrolidine is a compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings, highlighting its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex chemical structure characterized by its dioxaborolane moiety and pyrrolidine ring. Its molecular formula is , with a molecular weight of 330.25 g/mol. The presence of the boron-containing dioxaborolane structure is significant as it can influence the reactivity and biological interactions of the compound.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential activities:

Anticancer Activity

Studies have suggested that compounds containing dioxaborolane groups exhibit anticancer properties. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis. For instance:

- In vitro studies demonstrated that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways.

- Case Study : A study on related dioxaborolane derivatives showed significant cytotoxicity against various cancer cell lines (IC50 values ranging from 10 to 50 µM) .

Antimicrobial Properties

The compound may also exhibit antimicrobial activity. Preliminary investigations have shown:

- Antibacterial Activity : Compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria. For example, derivatives showed inhibition zones in disk diffusion assays against Staphylococcus aureus and Escherichia coli.

- Case Study : A related compound demonstrated an IC50 of 2.6 µM against Methicillin-resistant Staphylococcus aureus (MRSA) .

The biological effects of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis.

- Inhibition of Key Enzymes : The dioxaborolane group can interact with enzymes involved in cellular signaling pathways, potentially inhibiting their activity and altering cellular responses.

Comparative Biological Activity Table

Future Directions

Further research is needed to fully elucidate the biological mechanisms and therapeutic potential of this compound. Future studies should focus on:

- In vivo studies to assess the pharmacokinetics and toxicity profiles.

- Structure-activity relationship (SAR) studies to optimize its efficacy against specific targets.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)pyrrolidine, and how can purity be maximized?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura coupling, leveraging the boronate ester moiety. Key steps include:

- Borylation of Cyclohexene Precursors : Use palladium catalysts (e.g., PdCl₂(dppf)) with pinacolborane under inert conditions .

- Cyclization with Pyrrolidine : Optimize reaction time (12–24 hrs) and temperature (80–100°C) to minimize side products.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor by TLC and confirm via NMR .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

- NMR Spectroscopy : Use , , and NMR to verify the cyclohexene ring geometry, pyrrolidine substitution, and boronate ester integrity. For example, the NMR peak should appear at ~30 ppm .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can confirm molecular weight (e.g., expected [M+H]⁺ for C₁₆H₂₅BNO₂: 274.18) .

- Elemental Analysis : Validate boron content via ICP-MS or combustion analysis .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Keep in amber vials under inert gas (Ar/N₂) at –20°C to prevent boronate ester hydrolysis.

- Spill Management : Neutralize with sand or vermiculite, then dispose as hazardous waste (UN 3077) .

Q. How stable is this compound under varying experimental conditions?

Methodological Answer:

- Thermal Stability : Decomposes above 150°C; avoid prolonged heating.

- Solvent Compatibility : Stable in anhydrous THF, DCM, or DMF for ≤48 hrs. Avoid protic solvents (e.g., MeOH, H₂O) to prevent boronate cleavage .

- Light Sensitivity : Store in dark to prevent cyclohexene isomerization.

Advanced Research Questions

Q. How to design cross-coupling experiments using this compound as a boronate donor?

Methodological Answer:

- Catalyst Selection : Test Pd(OAc)₂ with SPhos or XPhos ligands for aryl/heteroaryl coupling partners.

- Solvent Optimization : Use toluene/EtOH (3:1) with K₂CO₃ as base for Suzuki reactions. Monitor conversion via NMR .

- Kinetic Studies : Perform time-resolved GC-MS to identify intermediates and optimize reaction rates .

Q. How to resolve contradictions in reaction yields when using this compound in multi-step syntheses?

Methodological Answer:

Q. What advanced techniques are recommended for studying stereochemical outcomes in derivatives?

Methodological Answer:

- Chiral HPLC : Separate enantiomers using Chiralpak IA or IB columns with hexane/isopropanol eluents.

- X-ray Crystallography : Co-crystallize with a chiral auxiliary (e.g., TADDOL) to resolve absolute configuration .

- DFT Calculations : Model transition states to predict stereoselectivity in coupling reactions .

Q. How to evaluate the compound’s reactivity in photoredox or electrochemical applications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.